2-Methyl-1,3,5-benzenetricarboxylic acid

Vue d'ensemble

Description

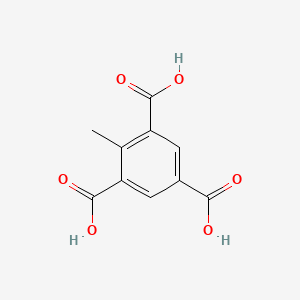

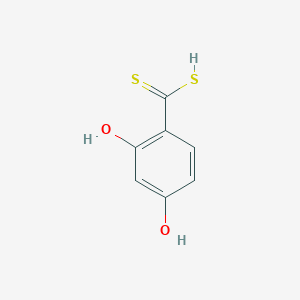

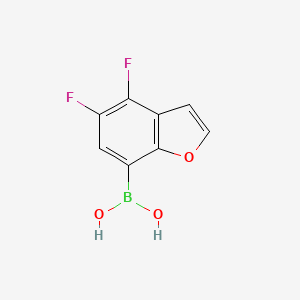

2-Methyl-1,3,5-benzenetricarboxylic acid, also known as trimesic acid , is an organic compound with the chemical formula C9H6O6. It belongs to the class of benzenetricarboxylic acids and is one of three isomers of benzenetricarboxylic acid. Trimesic acid appears as a colorless solid and has some commercial value as a precursor to certain plasticizers .

Synthesis Analysis

Trimesic acid can be synthesized using various methods, including hydrothermal reactions and mechanochemical processes. For example, it can be prepared by combining simple carboxylic acids (such as 1,3,5-benzenetricarboxylic acid) with metal salts (e.g., copper(II) acetate tetrahydrate or cobalt(II) acetate tetrahydrate) using microwave-assisted ball milling . The resulting metal-organic frameworks (MOFs) exhibit interesting properties and applications.Molecular Structure Analysis

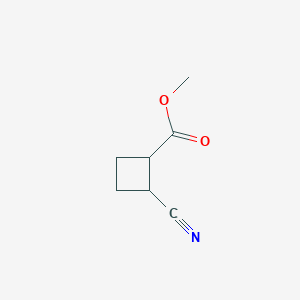

Trimesic acid has a molecular formula of C9H6O6. Its structure consists of a benzene ring with three carboxylic acid groups attached at the 1, 3, and 5 positions. The compound forms a self-organized 2D molecular network due to intermolecular hydrogen bonds between the carboxylic acid residues in bulk crystals .Chemical Reactions Analysis

Trimesic acid can participate in various chemical reactions, including acid-base reactions, esterification, and coordination with metal ions to form MOFs. For instance, it can react with para-hydroxypyridine to create a water-based gel that remains stable up to 95 °C .Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamides (BTAs), sharing a structural motif with 2-methyl-1,3,5-benzenetricarboxylic acid, have shown significant importance in supramolecular chemistry and nanotechnology. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures, stabilized by threefold hydrogen bonding, presents a versatile platform for developing nanomaterials and enhancing polymer processing techniques. This adaptability paves the way for their application in biomedical fields, promising a bright future for commercial applications (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis and Pharmaceutical Applications

In the realm of organic synthesis, compounds like 5,5′-Methylene-bis(benzotriazole) and Methyl-2-formyl benzoate demonstrate the utility of structurally similar compounds to this compound. These compounds serve as versatile intermediates in the preparation of metal passivators, light-sensitive materials, and a variety of pharmacologically active molecules. Their synthesis underscores the importance of such structures in developing new bioactive molecules with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Gu et al., 2009; Farooq & Ngaini, 2019).

Environmental Chemistry

The study of epigenetics and environmental chemicals, including substances structurally related to this compound, has shown that environmental exposures can lead to epigenetic alterations. These alterations are mediated by various environmental chemicals, illustrating the need for further research to understand the long-term effects of such exposures on human health (Baccarelli & Bollati, 2009).

Mécanisme D'action

Target of Action

2-Methylbenzene-1,3,5-tricarboxylic acid, also known as Trimesic acid, is an organic compound that primarily targets Hemoglobin subunit alpha and Hemoglobin subunit beta . These targets play a crucial role in oxygen transport in the body.

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the compound can participate in reactions involving carbocation intermediates, such as s n 1 and e1 reactions of alkyl halides, and brønsted acid addition reactions of alkenes .

Pharmacokinetics

It’s known that the compound is soluble in water, ethanol, and ether , which could influence its bioavailability and distribution in the body.

Result of Action

Given its interaction with hemoglobin subunits, it may influence oxygen transport in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methylbenzene-1,3,5-tricarboxylic acid. For instance, the compound exhibits thermal stability up to 465 °C , suggesting that it can remain stable under high-temperature conditions. Additionally, its solubility in various solvents could influence its action in different physiological environments .

Propriétés

IUPAC Name |

2-methylbenzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXZCFRWTIRMLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-phosphonooxymethyl] dihydrogen phosphate](/img/structure/B3327221.png)

![6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3327275.png)